2-Bromovinyltrimethylsilane
Overview
Description
2-Bromovinyltrimethylsilane, also known as β-(Trimethylsilyl)vinyl bromide or 1-Bromo-2-(trimethylsilyl)ethylene, is an organosilicon compound with the molecular formula C5H11BrSi and a molecular weight of 179.13 g/mol . This compound is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a vinyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromovinyltrimethylsilane can be synthesized through various methods. One common approach involves the reaction of vinyltrimethylsilane with bromine or a brominating agent under controlled conditions. The reaction typically proceeds as follows:
CH2=CHSi(CH3)3+Br2→BrCH=CHSi(CH3)3
The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromovinyltrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Coupling Reactions: The compound can undergo coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Conducted in non-polar solvents like hexane or toluene, often at room temperature or slightly elevated temperatures.
Coupling Reactions: Require the presence of a palladium catalyst and a suitable ligand, with reactions performed under an inert atmosphere.
Major Products Formed
Substitution Reactions: Yield various substituted vinyltrimethylsilanes.
Addition Reactions: Produce compounds like 1,2-dibromo-1-trimethylsilyl-ethane.
Coupling Reactions: Result in the formation of complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromovinyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromovinyltrimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the vinyl group can participate in addition and coupling reactions. The trimethylsilyl group provides stability to the molecule and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoallyltrimethylsilane
- 1,2-Dibromoethane
- (1-Bromovinyl)trimethylsilane
- Bromotrimethylsilane
- Allyltrimethylsilane
Uniqueness
2-Bromovinyltrimethylsilane is unique due to its combination of a bromine atom and a trimethylsilyl group attached to a vinyl group. This structure imparts specific reactivity patterns, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity .
Properties
IUPAC Name |
[(E)-2-bromoethenyl]-trimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCNOSKBLGEMQ-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41309-43-7 | |
Record name | (2-Bromovinyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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